N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound featuring a fluorine atom, a thiazole ring, and a dihydrobenzo[b][1,4]dioxine moiety. This compound is part of a broader class of thiazole derivatives known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives have been reported to induce s phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction, leading to cell apoptosis .
Biochemical Pathways
Thiazole derivatives have been known to interact with various biochemical pathways, leading to a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is constructed through a cyclization reaction involving a thioamide and a halide.
Introduction of the Fluorine Atom: Fluorination is achieved using reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).
Coupling with Dihydrobenzo[b][1,4]dioxine-2-carboxamide: The final step involves coupling the fluorinated thiazole with dihydrobenzo[b][1,4]dioxine-2-carboxamide under suitable conditions, often using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like KMnO₄ (potassium permanganate) or H₂O₂ (hydrogen peroxide).
Reduction: Reduction reactions can be performed using reducing agents such as LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the thiazole ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂O₂, and heat.
Reduction: LiAlH₄, NaBH₄, and anhydrous ether.
Substitution: Various nucleophiles (e.g., amines, alcohols) and suitable solvents (e.g., DMF, DMSO).
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols or amines.
Substitution: Substituted thiazoles or benzothiazoles.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and anticancer activities, making it a candidate for drug development. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide: This compound shares structural similarities but has a different substituent on the biphenyl ring.
N-(4-tert-butyl-thiazol-2-yl)-4-fluorobenzamide: Another fluorinated thiazole derivative with a tert-butyl group.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3S/c17-9-4-3-7-13-14(9)18-16(23-13)19-15(20)12-8-21-10-5-1-2-6-11(10)22-12/h1-7,12H,8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQVBROBOXRYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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